2-((1R,2R)-2-Aminocyclohexyl)acetic acid
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Overview
Description
2-((1R,2R)-2-Aminocyclohexyl)acetic acid is a chiral amino acid derivative with a cyclohexane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-2-Aminocyclohexyl)acetic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound, such as a cyclohexanone derivative, followed by amination and subsequent carboxylation to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of chiral catalysts and high-pressure hydrogenation techniques can be employed to achieve the desired stereochemistry and high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-((1R,2R)-2-Aminocyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
2-((1R,2R)-2-Aminocyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of chiral catalysts and other fine chemicals
Mechanism of Action
The mechanism by which 2-((1R,2R)-2-Aminocyclohexyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexane ring provides a rigid structure that can enhance binding specificity and affinity .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Aminocyclohexanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid moiety.
(1R,2R)-2-Aminocyclopropylacetic acid: Contains a cyclopropane ring instead of a cyclohexane ring.
Uniqueness
2-((1R,2R)-2-Aminocyclohexyl)acetic acid is unique due to its specific stereochemistry and the presence of both an amino group and an acetic acid moiety.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-[(1R,2R)-2-aminocyclohexyl]acetic acid |
InChI |
InChI=1S/C8H15NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
JZCXXLRGQVHYQJ-RNFRBKRXSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)O)N |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)N |
Origin of Product |
United States |
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